Heptyl oleate
Description
Heptyl oleate (CAS: Not explicitly provided in evidence; molecular formula inferred as C₂₅H₄₈O₂) is an ester synthesized via the esterification of oleic acid (a C18 monounsaturated fatty acid) and heptanol (a C7 alcohol). It is widely recognized in biochemical and industrial applications for its hydrophobic properties and role as a substrate in lipase activity assays. Research highlights its utility in discriminating lipases from other hydrolases (e.g., proteases, esterases) due to its selective synthesis by lipases under water-restricted conditions . Its structural features, including a long alkyl chain and unsaturated ester bond, contribute to its low water solubility and compatibility with lipid-based formulations.
Properties
CAS No. |
42254-63-7 |
|---|---|
Molecular Formula |
C25H48O2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
heptyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C25H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h13-14H,3-12,15-24H2,1-2H3/b14-13- |
InChI Key |
XSCIEKYDPGHXMD-YPKPFQOOSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCC |
Other CAS No. |
42254-63-7 |
Synonyms |
heptyl oleate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares heptyl oleate with structurally analogous esters, emphasizing molecular characteristics and solubility:
Key Observations:
- Chain Length and Branching: this compound’s long alkyl chain (C7) and unsaturated acid moiety contrast with shorter-chain analogs like ethyl oleate, resulting in higher viscosity and thermal stability. Allyl heptanoate’s allyl group enhances reactivity, making it suitable for fragrances .
- Polarity: Ethyl oleate’s shorter alcohol chain increases polarity compared to this compound, improving miscibility with ethanol .
- Metal Salts : Manganese oleate, a metal-organic compound, exhibits distinct catalytic properties unrelated to esterase/lipase interactions .
Q & A
Q. What are the standard laboratory synthesis protocols for heptyl oleate, and how can purity be validated?
this compound is synthesized via esterification of heptanol and oleic acid, typically catalyzed by acid (e.g., H₂SO₄) or enzymatic agents. A detailed protocol includes:
- Reaction conditions : Temperature (80–120°C), molar ratio optimization (heptanol:oleic acid = 1:1 to 1:1.2), and solvent selection (e.g., toluene for azeotropic water removal).
- Purification : Column chromatography or fractional distillation to isolate the ester.
- Validation : Nuclear magnetic resonance (NMR) for structural confirmation, gas chromatography-mass spectrometry (GC-MS) for purity assessment (>95%), and thin-layer chromatography (TLC) for intermediate checks .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Spectroscopy :
- FT-IR : Confirms ester bond formation (C=O stretch at ~1740 cm⁻¹) and absence of unreacted carboxylic acid (O-H stretch absent at 2500–3300 cm⁻¹).
- ¹H/¹³C NMR : Assigns proton environments (e.g., ester methylene groups at δ 4.0–4.3 ppm) and carbon backbone integrity .
- Chromatography :
- HPLC : Quantifies residual reactants and byproducts using reverse-phase C18 columns.
- GC-MS : Detects volatile impurities and validates molecular weight (MW 326.5 g/mol) .
Advanced Research Questions
Q. How can researchers address batch-to-batch variability in this compound synthesis for consistent experimental outcomes?
Variability arises from catalyst efficiency, reactant purity, and temperature fluctuations. Mitigation strategies:
- Quality control : Implement in-process monitoring (e.g., TLC at 30-minute intervals) to track reaction progression.
- Statistical design : Use response surface methodology (RSM) to optimize reaction parameters and reduce variability .
- Standardization : Report detailed protocols for solvent drying, catalyst activation, and purification thresholds in supplementary materials to enhance reproducibility .
Q. What strategies resolve discrepancies between computational predictions and experimental data in this compound’s physicochemical properties?
- Molecular dynamics (MD) simulations : Compare predicted logP (octanol-water partition coefficient) with experimental shake-flask method results. Adjust force-field parameters if deviations exceed 10%.
- Thermogravimetric analysis (TGA) : Validate decomposition temperatures against density functional theory (DFT) calculations. Cross-reference with ferric oleate studies for coordination behavior insights .
Q. How should researchers design experiments to study this compound’s metabolic interactions in biological systems?
- In vitro models : Use liver microsomes or hepatocytes to assess ester hydrolysis rates. Monitor oleic acid release via LC-MS.
- In vivo protocols : Administer radiolabeled this compound (e.g., ¹⁴C-labeled) in animal models to track biodistribution and metabolite accumulation. Include negative controls (e.g., unlabeled ester) and statistical validation of dose-response curves .
Methodological and Analytical Challenges
Q. What are the best practices for ensuring assay validity when studying this compound’s stability under varying pH and temperature conditions?
- Accelerated stability testing : Incubate this compound in buffers (pH 2–10) at 40°C/75% RH. Sample at 0, 1, 3, and 6 months.
- Data analysis : Use Arrhenius kinetics to predict shelf life. Report degradation products via GC-MS and statistical confidence intervals (e.g., 95% CI) .
Q. How can researchers reconcile conflicting data from different characterization techniques (e.g., NMR vs. HPLC purity results)?
- Cross-validation : Repeat NMR with deuterated solvents to rule out solvent artifacts. Compare HPLC retention times with authentic standards.
- Error analysis : Quantify instrument-specific biases (e.g., HPLC detector sensitivity limits) and report method-specific uncertainties in supplementary files .
Data Presentation and Reproducibility
Q. What guidelines should be followed when presenting this compound data in publications to ensure clarity and reproducibility?
- Tables/Figures : Include raw data (e.g., NMR shifts, HPLC peak areas) in tables. Use figures for comparative analyses (e.g., TGA curves across batches).
- Supplementary materials : Provide synthesis protocols, spectral raw files, and statistical code. Reference these files in the main text using hyperlinks .
- Ethical reporting : Disclose all modifications to published methods and conflicts of interest (e.g., reagent suppliers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
